3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid

Catalog No.
S12213136
CAS No.
M.F
C15H8F6O3
M. Wt
350.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acryl...

Product Name

3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid

IUPAC Name

(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid

Molecular Formula

C15H8F6O3

Molecular Weight

350.21 g/mol

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h1-7H,(H,22,23)/b4-2+

InChI Key

BLPUJDWDLFXOJQ-DUXPYHPUSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC(=O)O

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=C/C(=O)O

3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid is a complex organic compound notable for its unique structural features. Its molecular formula is C15H8F6O3C_{15}H_8F_6O_3, and it has a molecular weight of approximately 350.21 g/mol. The compound consists of a furan ring connected to an acrylic acid moiety, with the presence of two trifluoromethyl groups attached to a phenyl ring. This configuration enhances its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

  • Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives.
  • Reduction: The acrylic acid portion can be reduced to form corresponding alcohols.
  • Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles under basic conditions for substitution reactions .

Research indicates that 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid exhibits promising biological activity. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, which may increase binding affinity and influence pharmacological properties. Preliminary studies suggest its potential as an inhibitor in biochemical assays and as a candidate for drug development.

The synthesis of 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid typically involves several steps:

  • Preparation of 3,5-bis(trifluoromethyl)phenylboronic acid.
  • Suzuki-Miyaura coupling with a furan-2-yl halide to form the desired furan structure.
  • Formation of the acrylic acid moiety through appropriate coupling reactions.

Industrial production may utilize continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity .

The unique properties of 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid lend it to various applications:

  • Chemistry: As a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its role in enzyme interactions and as a potential pharmaceutical intermediate.
  • Industry: Utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity.

Interaction studies focus on the binding affinity of 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid with various biological targets. These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile. Initial findings suggest that the compound interacts effectively with certain enzymes, indicating its potential therapeutic applications.

Several compounds share structural similarities with 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
5-(Trifluoromethyl)furan-2-carboxylic acidContains a trifluoromethyl groupEnhanced lipophilicity
3-(Trifluoromethyl)phenylacrylic acidTrifluoromethyl group on phenylPotential anti-cancer properties
4-(Trifluoromethyl)benzoic acidTrifluoromethyl substitution on benzoic acidKnown for anti-inflammatory effects
3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acidTrifluoromethoxy group attachedEnhanced biological activity

These compounds highlight the uniqueness of 3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid due to its specific combination of functional groups and potential biological activities .

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

350.03776309 g/mol

Monoisotopic Mass

350.03776309 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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